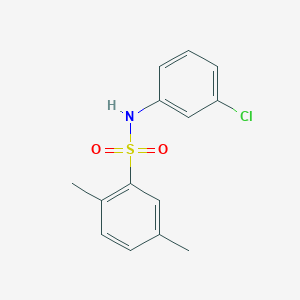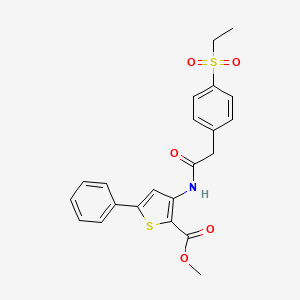![molecular formula C15H16N2O2 B2376103 morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-43-5](/img/structure/B2376103.png)
morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMP is a synthetic compound that is widely used in the field of biochemistry and molecular biology due to its unique properties.
Applications De Recherche Scientifique
Imaging Agent in Parkinson's Disease Research
- Synthesis of [11C]HG-10-102-01 for PET Imaging : Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone, specifically the HG-10-102-01 compound, was synthesized and used as a PET imaging agent to study the LRRK2 enzyme in Parkinson's disease. This research demonstrates the potential use of this compound in neurodegenerative disease imaging and study (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Activity
- Synthesis and Antitumor Activity of Related Compounds : The synthesis and preliminary biological testing of a compound similar to this compound showed significant inhibition of cancer cell lines, suggesting its potential in cancer research (Tang & Fu, 2018).
Chemical Synthesis and Structure Analysis
- Reduction of Acylpyrroles : A study on the reduction of compounds related to this compound, contributing to the understanding of chemical properties and synthesis methods in organic chemistry (Kimbaris & Varvounis, 2000).
- Synthesis and Structural Exploration of Bioactive Heterocycles : Research on the synthesis of a novel bioactive heterocycle related to this compound, emphasizing its antiproliferative activity and molecular structure analysis (Prasad et al., 2018).
Enzyme Inhibition for Drug Development
- Morpholylureas as Inhibitors of AKR1C3 : Study involving morpholino compounds as potential drugs for leukemia and hormone-related cancers, demonstrating their inhibitory action on specific enzymes (Flanagan et al., 2014).
Role in Photoreactive Processes
- Defluorination and Photoreactivity Studies : Examination of the photoreactive properties of a morpholino compound, contributing to the understanding of its behavior under specific light conditions, relevant to the development of photochemical applications (Fasani et al., 2008).
Propriétés
IUPAC Name |
morpholin-4-yl-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-9-11-19-12-10-17)13-3-5-14(6-4-13)16-7-1-2-8-16/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLJCXGIPDQYLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)
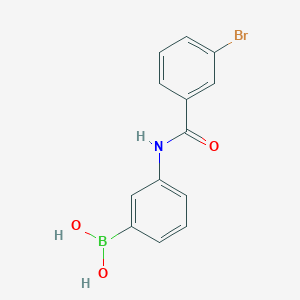
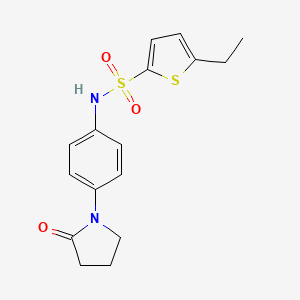
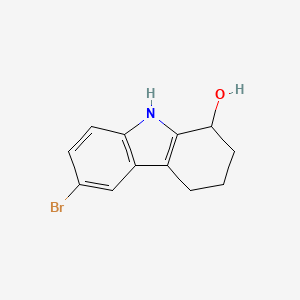
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)
![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)
![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)
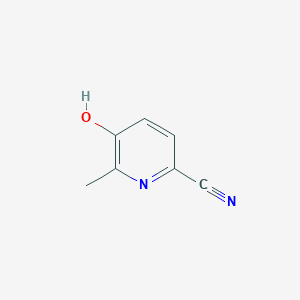
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2376036.png)
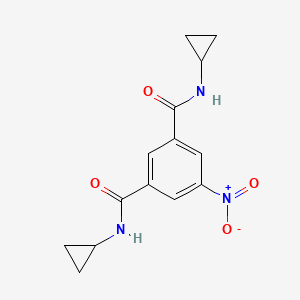
![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)
